2,5-Diazabicyclo[4.1.0]heptane dihydrochloride
Description
Properties
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-7-5-3-4(5)6-1;;/h4-7H,1-3H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYSGZDWYNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of strong bases and specific reaction temperatures to ensure the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN·2HCl
- Molecular Weight : 162.06 g/mol
- Structure : The compound features a bicyclic structure that includes a diazabicyclo framework, making it a versatile building block in synthetic chemistry.
Chemistry
DBH·2HCl serves as a crucial building block in the synthesis of complex molecules, particularly cyclopropane derivatives. Its unique structural properties allow it to participate in various chemical reactions:
- Oxidation Reactions : DBH·2HCl can be oxidized to form various derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction Reactions : It can undergo reduction to yield modified structures, often utilizing hydrogen gas or metal hydrides.
- Substitution Reactions : The compound is also involved in substitution reactions where atoms within the molecule are replaced by other functional groups.
Biology
The compound has been studied for its interactions with biological systems:
- Enzyme Interactions : DBH·2HCl acts as a piperazine surrogate, allowing researchers to investigate enzyme interactions and mechanisms.
- Pharmacological Research : It has been explored as a scaffold for drug development, particularly in creating analogues of existing pharmaceuticals. Notably, a derivative of ciprofloxacin incorporating DBH·2HCl demonstrated similar antibacterial activity to the original drug, highlighting its potential in antibiotic development .
Medicinal Applications
Research indicates that DBH·2HCl may have therapeutic potential due to its structural characteristics:
- Drug Development : The compound's ability to modify pharmacokinetic properties makes it a candidate for developing new drugs with improved efficacy and reduced side effects.
- Anticancer Agents : Studies have indicated that substituted forms of DBH·2HCl can serve as intermediates in the synthesis of anticancer agents .
Case Study 1: Synthesis of Ciprofloxacin Analogue
A study demonstrated the synthesis of an analogue of ciprofloxacin using DBH·2HCl as a core component. The process involved palladium-catalyzed cross-coupling reactions, resulting in compounds exhibiting comparable antibacterial activity to ciprofloxacin while potentially offering improved pharmacological profiles .
Case Study 2: Enzyme Interaction Studies
Research has shown that DBH·2HCl can effectively interact with specific enzymes, influencing their activity and providing insights into enzyme mechanisms. These studies are pivotal for understanding drug-enzyme interactions and optimizing therapeutic agents .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Participates in oxidation, reduction, and substitution reactions |
| Biology | Investigates enzyme interactions | Acts as a piperazine surrogate; potential for drug development |
| Medicine | Scaffold for new drugs | Analogues show similar activity to established antibiotics |
Mechanism of Action
The mechanism by which 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar reactivity but different structural features.
2,5-Diazabicyclo[3.1.0]hexane: A related compound with a smaller ring structure.
2,5-Diazabicyclo[4.1.0]octane: A compound with a larger ring structure and different chemical properties.
Uniqueness
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Biological Activity
2,5-Diazabicyclo[4.1.0]heptane dihydrochloride (DBD) is a bicyclic compound characterized by its unique structure containing two nitrogen atoms within a constrained ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a piperazine surrogate and its applications in various pharmacological contexts.
- Molecular Formula : C₇H₁₂Cl₂N₂
- Molecular Weight : Approximately 171.07 g/mol
- Form : Solid, typically with high purity levels exceeding 97%
- Storage Conditions : Recommended to be stored under refrigeration to maintain stability
Currently, there is no established mechanism of action for DBD dihydrochloride. However, it is hypothesized that its interactions may resemble those of piperazine due to structural similarities. The presence of the cyclopropane ring in DBD may influence its binding affinity and activity compared to traditional piperazine derivatives, necessitating further research to elucidate its specific biological targets and interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of DBD derivatives, particularly in cancer research. For instance, a study involving the synthesis of Michael adducts from DBD demonstrated significant antiproliferative effects against human cervical cancer cell lines (HeLa, CaSki, and ViBo). The most potent derivative exhibited IC₅₀ values lower than those of established chemotherapeutics such as Cisplatin and Paclitaxel, indicating a promising therapeutic profile.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 8a | HeLa | 0.99 ± 0.007 |
| Compound 8a | CaSki | 2.36 ± 0.016 |
| Compound 8a | ViBo | 0.73 ± 0.002 |
The mechanism of action for these derivatives involved apoptosis induction through caspase-3 activation and cell cycle arrest at the G1 phase without triggering necrosis in normal lymphocytes, suggesting a selective cytotoxic profile against cancer cells .
Antimicrobial Activity
DBD has also been explored as an antibiotic agent. In a comparative study involving analogs of Ciprofloxacin that incorporated the DBD structure, it was found that while the minimum inhibitory concentrations (MIC) were somewhat higher than those for Ciprofloxacin, they remained within effective ranges against various bacterial strains, including Staphylococcus aureus and Neisseria meningitidis .
Synthesis and Applications
The synthesis of DBD can be achieved through several methods that yield varying purities and forms suitable for different applications. Its role as a chiral auxiliary in asymmetric synthesis has been noted, allowing it to influence stereochemical outcomes effectively . Additionally, DBD can serve as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals, which may enhance catalytic activities in organic transformations .
Case Studies
- Ciprofloxacin Analogs : The incorporation of DBD into Ciprofloxacin analogs demonstrated enhanced antibacterial properties while maintaining structural integrity similar to piperazine derivatives .
- Cervical Cancer Research : The antiproliferative studies on cervical cancer cell lines showcased DBD's potential as a lead compound for developing new anticancer agents with improved efficacy over existing treatments .
Q & A
Q. What are the common synthetic routes for 2,5-Diazabicyclo[4.1.0]heptane dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclization reactions. A standard approach includes reacting a diamine precursor (e.g., tert-butyl-protected derivatives) with ketones or aldehydes under acidic conditions. For example, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride is synthesized via acid-catalyzed cyclization, followed by HCl treatment to yield the dihydrochloride salt. Key parameters include inert atmospheres (N₂/Ar) to prevent oxidation and precise pH control to ensure stereochemical integrity .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Due to limited toxicological data, adhere to precautionary measures:
- Avoid inhalation or skin contact (use fume hoods, gloves, and lab coats) .
- Follow GHS/CLP guidelines (P261, P262): Use respiratory protection if dust or aerosols form .
- Store in a cool, dry environment, segregated from incompatible reagents .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bicyclic structure and substituents.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 302.73 for C₁₁H₁₈ClF₃N₂O₂ derivatives) .
- HPLC : Assess purity (>98% by Pharmacopeial standards) .
Advanced Questions
Q. How does stereochemistry influence catalytic activity in asymmetric synthesis?
- Methodological Answer : Stereochemical configuration (e.g., (1R,4R) vs. (1S,4S)) critically impacts enantioselectivity. For instance, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives catalyze asymmetric Biginelli reactions, yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 46% enantiomeric excess (ee). Steric hindrance in the transition state favors specific stereoisomers, necessitating chiral HPLC or polarimetry to monitor enantiopurity .
Q. How can multicomponent reactions (MCRs) be optimized using this compound for heterocyclic synthesis?
- Methodological Answer : MCRs (e.g., Biginelli reaction) benefit from:
- Catalyst Loading : 10 mol% of diazabicyclo derivatives in ethanol/acetic acid mixtures.
- Temperature : 80–100°C for 12–24 hours to maximize DHPM yields (up to 94%).
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee.
- Substrate Scope : Electron-deficient aldehydes improve regioselectivity .
Q. What methodologies assess biological activity as herbicide safeners?
- Methodological Answer :
- In Vitro Assays : Measure enzyme inhibition (e.g., acetyl-CoA carboxylase) via UV-Vis spectroscopy.
- Greenhouse Trials : Apply safener-herbicide combinations to model plants (e.g., Arabidopsis) to evaluate phytotoxicity reduction.
- Metabolomic Profiling : LC-MS/MS identifies metabolic shifts in crops under safener treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
